molecular formula C6H10O B1207279 3-Hexenal CAS No. 4440-65-7

3-Hexenal

Cat. No.: B1207279
CAS No.: 4440-65-7
M. Wt: 98.14 g/mol
InChI Key: GXANMBISFKBPEX-UHFFFAOYSA-N
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Description

Hex-3-enal is a natural product found in Perilla frutescens, Plectranthus glabratus, and other organisms with data available.

Scientific Research Applications

Role in Aerosol Formation

3-Z-hexenal, a green leaf volatile, has been identified as a precursor for biogenic secondary organic aerosol formation. Research has demonstrated the formation of polar organosulfates (OSs) with molecular weights (MW) of 226 and 212 from 3-Z-hexenal, contributing significantly to the abundance in ambient fine aerosol in certain regions (Shalamzari et al., 2014).

Influence on Plant and Insect Communication

E-2-hexenal, part of the green leaf volatiles (GLVs) group, plays a crucial role in plant and insect communication. Studies on cucumber fruits revealed the presence of hexenal isomerases that convert Z-3- to E-2-hexenal, impacting the GLV profile in plants and potentially influencing plant-insect interactions (Spyropoulou et al., 2017).

Antimicrobial Properties in Food Preservation

Hexanal and E-2-hexenal have shown significant antimicrobial effects against pathogenic microorganisms like Escherichia coli and Listeria monocytogenes. This property highlights their potential use in enhancing the hygienic safety and extending the shelf life of minimally processed foods, such as fresh-sliced apples (Lanciotti et al., 2003).

Elicitation of Bioactive Compounds in Herbal Plants

In herbal plant cultures like Astragalus membranaceus var. mongholicus, the application of (E)-2-hexenal has been found to influence the production of bioactive metabolites. This research provides insights into the modulation of herbal plant biochemistry through external cues (Sun et al., 2022).

Role in Flavor and Aroma Development

Studies have identified the formation of 3-Z-hexenal from linolenic acid in chloroplasts of Thea sinensis leaves, highlighting its importance in the biosynthesis of leaf alcohol and contributing to the flavor and aroma of plants (Sekiya et al., 1976).

Impact on Tomato Fruit Aroma

Research on tomato fruits indicates that hexanal and cis-3-hexenal, major flavor volatiles, do not accumulate during ripening but are formed upon tissue disruption. This finding clarifies the role of these compounds in the flavor development of tomatoes (Riley & Thompson, 1998).

Properties

4440-65-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

hex-3-enal

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3

InChI Key

GXANMBISFKBPEX-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CC=O

SMILES

CCC=CCC=O

Canonical SMILES

CCC=CCC=O

boiling_point

57.00 °C. @ 28.00 mm Hg

density

0.970-0.980

melting_point

126 °C

69112-21-6
4440-65-7

physical_description

Solid

Pictograms

Flammable; Irritant

solubility

insoluble in water;  soluble in fat
soluble (in ethanol)

synonyms

(Z)-3-hexenal
3-hexenal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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